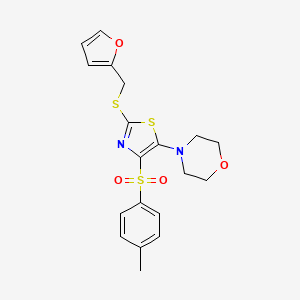

4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine

Description

Chemical Structure and Key Features

The compound 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine (hereafter referred to as Compound A) is a thiazole-based heterocyclic molecule with three critical substituents:

- Tosyl group (4-methylbenzenesulfonyl) at position 4 of the thiazole ring.

- Furan-2-ylmethylthio group at position 2.

- Morpholine moiety at position 4.

The furan substituent introduces π-electron-rich characteristics, which may influence binding interactions in biological systems. Morpholine contributes to solubility and hydrogen-bonding capacity .

The thioether linkage (C-S-C) is typically formed using thiols under basic conditions, followed by sulfonylation for the tosyl group . Key properties include:

Properties

IUPAC Name |

4-[2-(furan-2-ylmethylsulfanyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S3/c1-14-4-6-16(7-5-14)28(22,23)17-18(21-8-11-24-12-9-21)27-19(20-17)26-13-15-3-2-10-25-15/h2-7,10H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFXXRIYAPMZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC3=CC=CO3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl thioether, which is then subjected to cyclization with a tosylthiazole derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized furan derivatives, reduced thiazole compounds, and substituted morpholine derivatives .

Scientific Research Applications

4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine involves interaction with specific molecular targets. The furan and thiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

Table 1: Substituent-Based Comparisons

Key Observations :

- Substituent Flexibility : The thioether group at position 2 (e.g., furan vs. p-tolyl) significantly impacts bioactivity. Furan derivatives (e.g., in Compound A ) may exhibit enhanced π-stacking in hydrophobic enzyme pockets compared to alkyl/aryl thioethers .

- Tosyl vs. Pyrimidine at Position 4 : Tosyl groups improve metabolic stability but may reduce binding affinity compared to pyrimidine-containing analogues, which participate in hydrogen bonding (e.g., HDAC7 inhibition in ).

Structural and Crystallographic Differences

- Planarity: Unlike fluorophenyl-substituted thiazoles (), Compound A’s furan group may introduce slight non-planarity, reducing crystal symmetry.

- Hydrogen Bonding : Morpholine’s oxygen atom facilitates hydrogen bonding in analogues (e.g., ), which is critical for target engagement.

Biological Activity

4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine is a complex organic compound notable for its unique structural features, which include furan, thiazole, and morpholine moieties. This combination suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine is , with a molecular weight of approximately 420.56 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Furan ring | Contributes to the compound's reactivity and biological activity. |

| Thiazole ring | Known for its role in various biological activities, including antimicrobial effects. |

| Morpholine ring | Enhances solubility and bioavailability of the compound. |

The biological activity of 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The furan and thiazole components may inhibit enzyme activity or disrupt cellular processes through:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Cellular Interaction : It may interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and furan moieties often exhibit significant antimicrobial properties. In a study evaluating various derivatives, 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Organism Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Strong inhibition |

| Candida albicans | Moderate inhibition |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in "Medicinal Chemistry" evaluated the antimicrobial properties of various thiazole derivatives, including 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine). Results indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development. -

Anticancer Activity Assessment :

A research article in "Cancer Research" reported on the effects of 4-(2-((Furan-2-ylmethyl)thio)-4-tosylthiazol-5-yl)morpholine on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.